molecular formula C20H17F2N7O3 B10947295 7-(difluoromethyl)-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10947295
M. Wt: 441.4 g/mol
InChI Key: WQHHUDWMOXBIEA-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(difluoromethyl)-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and nitro groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or nitro derivatives.

    Reduction: Products typically include amines.

    Substitution: Products depend on the nucleophile used but may include various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and cellular pathways. Its difluoromethyl group is particularly useful in studying metabolic processes.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 7-(difluoromethyl)-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can form strong interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The nitro group can participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(difluoromethyl)-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide apart is its combination of a difluoromethyl group with a pyrazolo[1,5-a]pyrimidine core. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H17F2N7O3

Molecular Weight

441.4 g/mol

IUPAC Name

7-(difluoromethyl)-N-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C20H17F2N7O3/c1-12-9-17(29(31)32)26-27(12)8-7-23-20(30)14-11-24-28-16(18(21)22)10-15(25-19(14)28)13-5-3-2-4-6-13/h2-6,9-11,18H,7-8H2,1H3,(H,23,30)

InChI Key

WQHHUDWMOXBIEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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